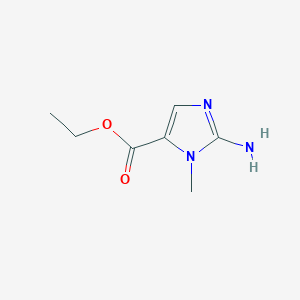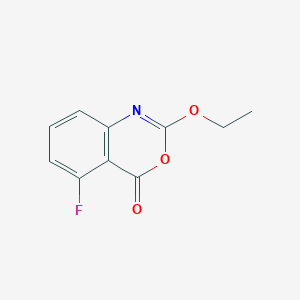![molecular formula C10H11NO3 B069254 (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile CAS No. 189683-85-0](/img/structure/B69254.png)
(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile, also known as HMMA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The exact mechanism of action of (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile is not fully understood. However, studies have shown that (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile can inhibit the activity of certain enzymes involved in inflammation and cancer progression. (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile has also been shown to bind to specific proteins and modulate their function.
生化学的および生理学的効果
(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile can reduce inflammation and tumor growth in animal models.
実験室実験の利点と制限
One of the main advantages of using (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile in lab experiments is its high yield synthesis method. (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile is also relatively stable and can be stored for long periods of time. However, one limitation of using (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile is its potential toxicity. (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile can react with certain proteins and cause cell damage. Therefore, caution should be taken when handling (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile in lab experiments.
将来の方向性
There are several future directions for the study of (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile. One potential direction is the development of (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile-based drugs for the treatment of inflammation and cancer. Another direction is the use of (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile as a probe for the study of protein-ligand interactions. Additionally, the synthesis of novel materials using (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile as a building block is an area of active research.
Conclusion:
In conclusion, (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile is a chemical compound that has been extensively studied for its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile have been discussed in this paper. (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile has shown promising results in various studies and has the potential to be used in the development of new drugs and materials.
合成法
The synthesis of (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile involves the reaction of 2-bromo-4'-methoxyacetophenone with potassium cyanide in the presence of copper(I) iodide as a catalyst. The resulting intermediate is then reacted with methanol and hydrochloric acid to obtain (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile. This synthesis method has been successfully used in various studies to obtain (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile in high yields.
科学的研究の応用
(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile has been shown to exhibit anti-inflammatory and anti-cancer properties. In biochemistry, (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile has been used as a probe to study protein-ligand interactions. In material science, (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile has been used as a building block for the synthesis of novel materials with unique properties.
特性
CAS番号 |
189683-85-0 |
|---|---|
製品名 |
(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile |
分子式 |
C10H11NO3 |
分子量 |
193.2 g/mol |
IUPAC名 |
(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C10H11NO3/c1-13-7-14-9-4-2-3-8(5-9)10(12)6-11/h2-5,10,12H,7H2,1H3/t10-/m0/s1 |
InChIキー |
DLVBVOTVOQRJGF-JTQLQIEISA-N |
異性体SMILES |
COCOC1=CC=CC(=C1)[C@H](C#N)O |
SMILES |
COCOC1=CC=CC(=C1)C(C#N)O |
正規SMILES |
COCOC1=CC=CC(=C1)C(C#N)O |
同義語 |
(R)-3-METHOXYMETHOXY-MANDELONITRILE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



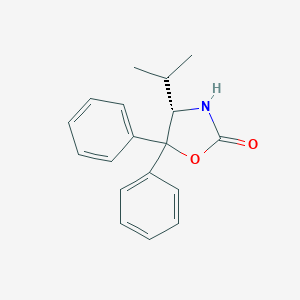
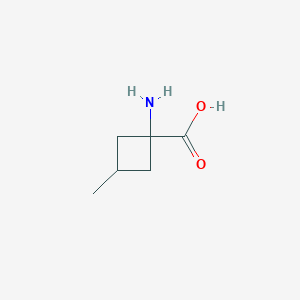
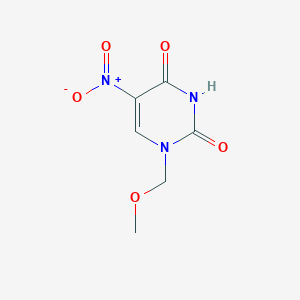


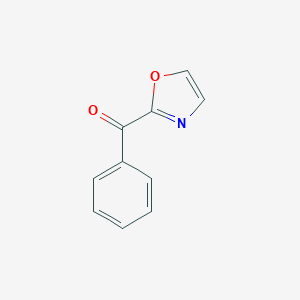
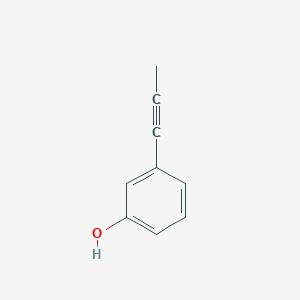


![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)
